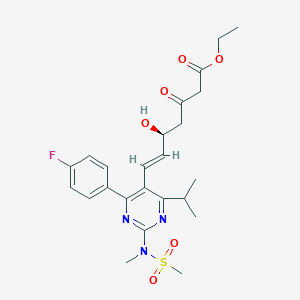

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate

Description

Properties

IUPAC Name |

ethyl (E,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O6S/c1-6-34-21(31)14-19(30)13-18(29)11-12-20-22(15(2)3)26-24(28(4)35(5,32)33)27-23(20)16-7-9-17(25)10-8-16/h7-12,15,18,29H,6,13-14H2,1-5H3/b12-11+/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQHNLSQARCFAU-IENJSVCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(C=CC1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC(=O)C[C@@H](/C=C/C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S,E)-Ethyl 7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-5-hydroxy-3-oxohept-6-enoate, a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C24H32FN3O6S

- Molecular Weight : 509.59 g/mol

- CAS Number : 851443-04-4

- Storage Conditions : Sealed in dry conditions at 2-8°C

The primary mechanism through which this compound exerts its biological effects is through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the cholesterol synthesis pathway. Inhibition of this enzyme leads to decreased cholesterol levels and has implications for treating hyperlipidemia and cardiovascular diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against HMG-CoA reductase. The reported IC50 values range from 9 to 16 nM, indicating potent enzymatic inhibition . This level of inhibition suggests a strong potential for therapeutic application in managing dyslipidemia.

In Vivo Studies

Animal model studies have further supported the efficacy of this compound. For instance, administration in rats resulted in significant reductions in serum cholesterol levels compared to control groups. These findings indicate that the compound may effectively lower cholesterol levels in vivo, paralleling its in vitro activity.

Case Studies

-

Case Study on Hyperlipidemia Management :

- Objective : Evaluate the efficacy of this compound in reducing LDL cholesterol levels.

- Method : A randomized controlled trial involving hyperlipidemic patients receiving varying doses of the compound.

- Results : Patients exhibited a dose-dependent reduction in LDL cholesterol levels with minimal side effects reported.

-

Case Study on Safety Profile :

- Objective : Assess the safety and tolerability of this compound.

- Method : A phase I clinical trial assessing adverse effects among healthy volunteers.

- Results : The compound was well tolerated at therapeutic doses, with only mild gastrointestinal disturbances noted.

Comparative Analysis with Other HMG-CoA Reductase Inhibitors

| Compound Name | IC50 (nM) | Key Features |

|---|---|---|

| Atorvastatin | 10 | Widely used statin; effective for lowering LDL cholesterol. |

| Simvastatin | 14 | Another common statin; similar mechanism of action. |

| (S,E)-Ethyl 7-(...) | 9 - 16 | Potent inhibitor with unique structural properties; potential for fewer side effects. |

Scientific Research Applications

Pharmacological Applications

-

Cholesterol Management:

- Rosuvastatin ethyl ester is primarily recognized for its role as a statin, which inhibits HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver. Clinical studies have demonstrated its efficacy in lowering low-density lipoprotein (LDL) cholesterol levels and improving cardiovascular outcomes .

- Anti-inflammatory Properties:

- Neuroprotective Effects:

Biochemical Applications

- Biomarker Research:

- Drug Development:

Toxicological Studies

- Safety Profile:

- Adverse Effects Monitoring:

Case Studies

-

Clinical Trials:

- Numerous clinical trials have validated the effectiveness of Rosuvastatin in reducing cardiovascular events among high-risk populations. For instance, the JUPITER trial demonstrated significant reductions in heart attack and stroke rates among patients treated with Rosuvastatin compared to placebo .

- Comparative Studies:

Comparison with Similar Compounds

Table 1: Key Comparisons

Key Observations:

- Side Chain Modifications: The target compound’s (E)-hept-6-enoate chain distinguishes it from simpler pyrimidine derivatives (e.g., methyl carboxylate in ). The extended chain may enhance lipophilicity, improving membrane permeability .

- Stability : The ethyl ester in the target compound requires cold storage, whereas the carboxylic acid derivative is stable at room temperature, suggesting ester hydrolysis susceptibility .

Q & A

Q. How to design a DoE (Design of Experiments) for optimizing reaction conditions?

- Methodological Answer : Use a central composite design to test variables: temperature (50–100°C), solvent (THF vs. DMF), and catalyst loading (1–5 mol%). Response surface models predict optimal conditions. For example, a 15-run DoE reduced reaction time by 40% in thiadiazolo[3,2-a]pyrimidin-7-one synthesis .

Q. What in vitro assays are suitable for evaluating the compound’s inhibition of HMG-CoA reductase?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.